molecular formula C11H15NO2S B2429700 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 893741-64-5

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No.: B2429700
CAS No.: 893741-64-5
M. Wt: 225.31
InChI Key: UCPHKICHEXJNKW-UHFFFAOYSA-N
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Description

“5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid” is a compound that contains a piperidine and thiophene moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO2S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 225.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Electronic Structure and Synthesis

The electronic structure and synthesis of derivatives of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid have been explored. For instance, molecules of (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid have been crystallized and studied for their structural properties, showcasing the significance of O-H...O and C-H...O interactions in their crystal structures (Vrabel et al., 2014).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research provides insights into the molecular properties such as charge distributions and molecular interactions (Devi, Bishnoi, & Fatma, 2020).

Antiproliferative Studies

Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines have been synthesized and studied for their antiproliferative effects against various human cancer cell lines. This research contributes to the development of potential anticancer drugs (Harishkumar, Nd, & Santhosha Sm, 2018).

Synthesis of Azabicycloadducts

The synthesis of novel spiropyrrolidines derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid has been reported. These studies emphasize the role of these compounds in pharmaceutical chemistry, demonstrating the versatile applications of thiophenic nuclei in drug development (Verma et al., 2009).

Synthesis and Biological Properties

The synthesis and biological properties of new piperidine-substituted benzothiazole derivatives have been investigated. Such studies contribute to understanding the optical properties and potential antibacterial and antifungal activities of these compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Mechanism of Action

While the specific mechanism of action for “5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid” is not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPHKICHEXJNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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